molecular formula C7H15N5+2 B14360982 1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium CAS No. 90499-66-4

1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium

Cat. No.: B14360982
CAS No.: 90499-66-4
M. Wt: 169.23 g/mol
InChI Key: QCEVDHQRUKXWHS-UHFFFAOYSA-P
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Description

1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolium and triazolium rings through cyclization of appropriate precursors.

    Methylation: Introduction of methyl groups via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-yl)-4,5-dihydro-1H-1,2,4-triazole
  • 1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-yl)-4,5-dihydro-1H-1,2,4-triazolium chloride

Uniqueness

1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium is unique due to its specific combination of pyrazolium and triazolium rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

90499-66-4

Molecular Formula

C7H15N5+2

Molecular Weight

169.23 g/mol

IUPAC Name

1-methyl-4-(2-methyl-1,3-dihydropyrazol-1-ium-1-yl)-1,5-dihydro-1,2,4-triazol-1-ium

InChI

InChI=1S/C7H13N5/c1-9-7-11(6-8-9)12-5-3-4-10(12)2/h3,5-6H,4,7H2,1-2H3/p+2

InChI Key

QCEVDHQRUKXWHS-UHFFFAOYSA-P

Canonical SMILES

C[NH+]1CN(C=N1)[NH+]2C=CCN2C

Origin of Product

United States

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